EGFR-IN-108 (chloride
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Overview
Description
EGFR-IN-108 (chloride) is a compound known for its potent inhibitory effects on the epidermal growth factor receptor (EGFR). It has an IC50 value of 5.8 nM for human EGFR, making it a highly effective inhibitor . This compound induces apoptosis and exhibits anti-proliferative activity against cancer cells, along with anti-angiogenic effects .
Preparation Methods
The synthesis of EGFR-IN-108 (chloride) involves complex synthetic routes and reaction conditions. One of the key steps includes the formation of a ruthenium complex, which is crucial for its biological activity . The industrial production methods for this compound are not widely documented, but they likely involve advanced organic synthesis techniques and stringent reaction conditions to ensure high purity and yield.
Chemical Reactions Analysis
EGFR-IN-108 (chloride) undergoes various chemical reactions, including:
Oxidation: This reaction can modify the ruthenium complex, potentially altering its biological activity.
Reduction: This reaction can revert oxidized forms of the compound back to its active state.
Substitution: This reaction can introduce different functional groups into the molecule, potentially enhancing its efficacy or reducing side effects.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
EGFR-IN-108 (chloride) has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the effects of EGFR inhibition on various chemical pathways.
Biology: It is employed in cell culture studies to investigate its effects on cell proliferation, apoptosis, and angiogenesis.
Mechanism of Action
EGFR-IN-108 (chloride) exerts its effects by inhibiting the epidermal growth factor receptor. This inhibition prevents the receptor from activating its downstream signaling pathways, which are crucial for cell proliferation and survival. By blocking these pathways, the compound induces apoptosis and inhibits angiogenesis, thereby reducing tumor growth and metastasis .
Comparison with Similar Compounds
EGFR-IN-108 (chloride) is unique due to its high potency and specific mechanism of action. Similar compounds include:
Erlotinib: Another EGFR inhibitor used in cancer therapy.
Gefitinib: A small-molecule EGFR inhibitor with similar applications.
Afatinib: An irreversible EGFR inhibitor used for treating non-small cell lung cancer.
Osimertinib: A third-generation EGFR inhibitor effective against specific EGFR mutations
These compounds share similar mechanisms of action but differ in their potency, specificity, and clinical applications. This compound) stands out due to its unique ruthenium complex structure, which contributes to its high efficacy and distinct biological effects .
Properties
Molecular Formula |
C45H39Cl3F3N8O3Ru |
---|---|
Molecular Weight |
1004.3 g/mol |
IUPAC Name |
[4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]pyridine-2-carbonyl]-methylazanide;2-methyl-6-(6-methylpyridin-2-yl)pyridine;ruthenium(3+);dichloride |
InChI |
InChI=1S/C21H16ClF3N4O3.2C12H12N2.2ClH.Ru/c1-26-19(30)18-11-15(8-9-27-18)32-14-5-2-12(3-6-14)28-20(31)29-13-4-7-17(22)16(10-13)21(23,24)25;2*1-9-5-3-7-11(13-9)12-8-4-6-10(2)14-12;;;/h2-11H,1H3,(H3,26,28,29,30,31);2*3-8H,1-2H3;2*1H;/q;;;;;+3/p-3 |
InChI Key |
FRMVUNXNVGXITH-UHFFFAOYSA-K |
Canonical SMILES |
CC1=NC(=CC=C1)C2=CC=CC(=N2)C.CC1=NC(=CC=C1)C2=CC=CC(=N2)C.C[N-]C(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F.[Cl-].[Cl-].[Ru+3] |
Origin of Product |
United States |
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